What are the properties of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin?
What are the properties of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin?
An In-depth Technical Guide to 5,7-Dimethoxy-3-(1-naphthoyl)coumarin
Introduction
5,7-Dimethoxy-3-(1-naphthoyl)coumarin is a synthetic derivative of coumarin, a class of benzopyrone compounds widely distributed in nature and known for their diverse biological activities.[1][2][3] This particular molecule, identified by CAS Number 86548-40-5, is distinguished by its rigid lactone backbone featuring two methoxy groups at the 5 and 7 positions and a bulky 1-naphthoyl moiety at the 3-position.[1][4] The electron-donating methoxy groups enhance the electron density of the coumarin ring system, while the naphthoyl group introduces significant steric and electronic properties, including the capacity for π-π stacking interactions.[1] These structural features confer unique photophysical and chemical properties, making it a compound of significant interest for researchers in medicinal chemistry, pharmacology, and materials science. Its applications are being explored in areas such as photodynamic therapy (PDT), as a photoinitiator, and for its potential antioxidant, antimicrobial, and anti-inflammatory effects.[1]
This guide provides a comprehensive overview of the known properties of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental characteristics of a compound are dictated by its physical and chemical properties. These data are crucial for its handling, formulation, and application in research settings.
Chemical Structure and Identifiers
The molecular architecture of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin is central to its function. The fusion of the planar coumarin system with the extended aromatic system of the naphthalene ring creates a molecule with distinct electronic and steric characteristics.
Caption: Chemical structure of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 86548-40-5 | [1][4] |
| Molecular Formula | C₂₂H₁₆O₅ | [4] |
| Molecular Weight | 360.36 g/mol | [4][5] |
| Monoisotopic Mass | 360.09977361 g/mol | [5] |
| IUPAC Name | 5,7-dimethoxy-3-(naphthalene-1-carbonyl)chromen-2-one | [6] |
| SMILES | COC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC=CC4=CC=CC=C43)C(=C1)OC | [6][7] |
| InChIKey | ZMPZRDHZQFCUSJ-UHFFFAOYSA-N |[6] |
Physical and Spectral Data
The physical state and spectral characteristics are essential for practical laboratory use and for confirming the identity and purity of the compound.
Table 2: Physical and Predicted Spectral Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 209-212 °C | [5] |
| Boiling Point | 452.4°C (rough estimate) | [5] |
| XlogP (predicted) | 4.7 | [6] |
| Predicted CCS ([M+H]⁺, Ų) | 182.6 | [6] |
| Predicted CCS ([M+Na]⁺, Ų) | 193.4 |[6] |
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin is vital for its production and for the development of new derivatives.
Synthesis Pathway
While multiple strategies exist for coumarin synthesis, a common and effective method for producing 3-acylcoumarins is via a Friedel-Crafts acylation of a pre-existing coumarin scaffold.[8] A plausible pathway for 5,7-Dimethoxy-3-(1-naphthoyl)coumarin involves a two-step process: first, the synthesis of the 5,7-Dimethoxycoumarin precursor, followed by its acylation.
-
Synthesis of 5,7-Dimethoxycoumarin: This precursor can be synthesized from 2-hydroxy-4,6-dimethoxybenzaldehyde and diethyl carbonate using a sodium hydride base.[9]
-
Friedel-Crafts Acylation: The 5,7-Dimethoxycoumarin intermediate is then acylated at the C3 position using 1-naphthoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]
Caption: Proposed two-step synthesis workflow for the target compound.
Chemical Reactivity
The chemical behavior of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin is governed by its constituent functional groups: the coumarin lactone, the electron-rich dimethoxy-benzene ring, and the ketone linker.
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Oxidation: The molecule can be oxidized to form quinones and other related derivatives.[1]
-
Reduction: The ketone group and the lactone ring can be targeted by reducing agents like sodium borohydride to yield hydroquinones or open the lactone ring.[1]
-
Substitution: The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions, allowing for further functionalization.[1]
Biological and Photochemical Activity
Coumarin derivatives are renowned for their wide spectrum of pharmacological activities.[3][10] 5,7-Dimethoxy-3-(1-naphthoyl)coumarin and its analogues are no exception, exhibiting properties relevant to photodynamic therapy, antioxidant defense, and more.
Mechanism of Action: Photodynamic Activity
A key feature of this compound is its ability to participate in the photogeneration of reactive oxygen species (ROS).[1][5][11] Upon absorption of light (typically UV-A), the molecule transitions to an excited triplet state. This high-energy state can then transfer its energy to molecular oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂) or other ROS. These species are cytotoxic and can induce oxidative damage to essential cellular components like membranes, proteins, and nucleic acids, leading to cell death.[1] This mechanism is the foundation of its potential use in photodynamic therapy for applications like cancer treatment.
Caption: Simplified pathway of ROS generation for photodynamic activity.
Antioxidant and Anti-inflammatory Potential
The coumarin scaffold, particularly when substituted with hydroxyl or methoxy groups, is known for its radical scavenging capabilities.[1][12] 5,7-Dimethoxy-3-(1-naphthoyl)coumarin has been investigated for its antioxidant properties, which are crucial for mitigating diseases related to oxidative stress.[1] Derivatives of this compound have shown varying abilities to inhibit free radicals.[1] Furthermore, research has suggested that some derivatives possess anti-inflammatory potential by inhibiting pro-inflammatory mediators like COX-2.[1] The related compound 5,7-dimethoxycoumarin has also been shown to ameliorate neuropathic pain and reduce levels of the pro-inflammatory cytokine TNF-α in animal models.[13]
Experimental Protocols
To facilitate further research, this section provides standardized, albeit hypothetical, protocols for the synthesis and evaluation of the title compound.
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol describes the acylation of 5,7-dimethoxycoumarin.
Materials:
-
5,7-Dimethoxycoumarin (1.0 equiv)
-
1-Naphthoyl chloride (1.2 equiv)
-
Anhydrous aluminum chloride (AlCl₃) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous DCM and AlCl₃. Cool the suspension to 0°C in an ice bath.
-
Slowly add 1-naphthoyl chloride to the suspension and stir for 15 minutes.
-
Add 5,7-dimethoxycoumarin portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and 5% HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterize the final product using NMR, Mass Spectrometry, and Melting Point analysis.
Protocol 2: DPPH Radical Scavenging Assay
This protocol evaluates the antioxidant capacity of the compound.
Materials:
-
5,7-Dimethoxy-3-(1-naphthoyl)coumarin
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol (spectroscopic grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol. Create a series of dilutions to test a range of concentrations.
-
Prepare a stock solution of ascorbic acid in methanol to serve as a positive control.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
Conclusion
5,7-Dimethoxy-3-(1-naphthoyl)coumarin is a multifaceted synthetic compound with a rich profile of physicochemical and biological properties. Its unique structure, combining an electron-rich coumarin core with an extensive naphthoyl group, makes it a prime candidate for applications in photochemistry and medicinal chemistry. The ability to generate reactive oxygen species upon photoirradiation positions it as a promising photosensitizer for photodynamic therapy.[1][5] Furthermore, its potential antioxidant and anti-inflammatory activities warrant deeper investigation for the development of novel therapeutic agents.[1] Future research should focus on elucidating its precise mechanisms of biological action, optimizing its synthesis for higher yields, and exploring its efficacy in various preclinical models.
References
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- Santa Cruz Biotechnology. (n.d.). 5,7-Dimethoxy-3-(1-naphthoyl)coumarin | CAS 86548-40-5.
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Ashwood-Smith, M. J., Poulton, G. A., & Liu, M. (1983). Photobiological activity of 5,7-dimethoxycoumarin. Experientia, 39(3), 262–264. Retrieved from [Link]
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PubChemLite. (n.d.). 5,7-dimethoxy-3-(1-naphthoyl)coumarin. Retrieved from [Link]
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PubChem. (n.d.). 5,7-Dimethoxycoumarin. Retrieved from [Link]
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Usman, M., Malik, H., Tokhi, A., Arif, M., Huma, Z., Rauf, K., & Sewell, R. D. E. (2023). 5,7-Dimethoxycoumarin ameliorates vincristine induced neuropathic pain: potential role of 5HT3 receptors and monoamines. Frontiers in Pharmacology, 14, 1213763. Retrieved from [Link]
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Antioxidant Properties of 5,7-Dihydroxycoumarin Derivatives in in vitro Cell-free and Cell-containing Systems. (n.d.). Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation. Retrieved from [Link]
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5,7- Dimethoxycoumarin Enhances Insulin Release and Stimulates Extrapancreatic Secretion of Amylin. (2024). ResearchGate. Retrieved from [Link]
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Gupta, D., Guliani, E., & Bajaj, K. (2024). Coumarin-Synthetic Methodologies, Pharmacology, and Application as Natural Fluorophore. Topics in Current Chemistry, 382(2), 16. Retrieved from [Link]
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Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the-Pyrone Moiety. Part 1. (2021). Semantic Scholar. Retrieved from [Link]
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Syntheses, reactivity, and biological applications of coumarins. (n.d.). ResearchGate. Retrieved from [Link]
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Jamwal, K. S., Sharma, M. L., Chandhoke, N., & Ghatak, B. J. (1972). Pharmacological action of 6,7-dimethoxy coumarin (Scoparone) isolated from Artemisia scoparia, Waldst & Kit. Indian Journal of Medical Research, 60(5), 763–771. Retrieved from [Link]
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